molecular formula C10H11FN2 B12977695 5-Fluoro-3-isopropyl-1H-indazole

5-Fluoro-3-isopropyl-1H-indazole

Cat. No.: B12977695
M. Wt: 178.21 g/mol
InChI Key: SRMOUWUOKBUPRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-3-isopropyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various pharmaceutical applications. The addition of a fluorine atom and an isopropyl group to the indazole core enhances its chemical properties, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-isopropyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-fluoro-2-nitrobenzaldehyde with isopropylhydrazine in the presence of a reducing agent can lead to the formation of the desired indazole compound .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-isopropyl-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic substitution reactions can occur at the indazole ring, especially at positions activated by the fluorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indazole ring.

Scientific Research Applications

5-Fluoro-3-isopropyl-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-3-isopropyl-1H-indazole involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The isopropyl group may also contribute to its overall pharmacokinetic properties, such as solubility and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-1H-indazole: Lacks the isopropyl group, which may affect its biological activity and chemical properties.

    3-Isopropyl-1H-indazole: Lacks the fluorine atom, which may reduce its binding affinity to certain targets.

    5-Fluoro-3-methyl-1H-indazole: Similar structure but with a methyl group instead of an isopropyl group, leading to different pharmacokinetic properties.

Uniqueness

5-Fluoro-3-isopropyl-1H-indazole is unique due to the combined presence of both the fluorine atom and the isopropyl group. This combination enhances its chemical stability, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H11FN2

Molecular Weight

178.21 g/mol

IUPAC Name

5-fluoro-3-propan-2-yl-2H-indazole

InChI

InChI=1S/C10H11FN2/c1-6(2)10-8-5-7(11)3-4-9(8)12-13-10/h3-6H,1-2H3,(H,12,13)

InChI Key

SRMOUWUOKBUPRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C=C(C=CC2=NN1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.